

# An In-Depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

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## Compound of Interest

**Compound Name:** (R)-tert-Butyl azepan-3-ylcarbamate

**Cat. No.:** B595382

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-tert-Butyl azepan-3-ylcarbamate**, a key chiral intermediate in the development of novel therapeutics.

## Core Molecular Data

**(R)-tert-Butyl azepan-3-ylcarbamate** is a carbamate-protected form of (R)-3-aminoazepane. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules for pharmaceutical applications.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	214.30 g/mol <a href="#">[1]</a>
CAS Number	1354351-56-6 <a href="#">[1]</a>
Appearance	White to off-white solid
Chirality	(R)-enantiomer

# Experimental Protocols

The synthesis of enantiomerically pure **(R)-tert-Butyl azepan-3-ylcarbamate** is crucial for its use in stereospecific drug synthesis. A common and efficient method involves a two-step process starting from the readily available chiral precursor, D-lysine.[2][3]

## Synthesis from D-Lysine

This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-protected 3-aminolactam, followed by its conversion to an imido ester and subsequent hydrogenation.[2][3]

Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-aminolactam)

- **Boc Protection of D-Lysine:** D-lysine is first protected at the  $\alpha$ -amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl dicarbonate ( $(Boc)_2O$ ) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C). [4][5][6]
- **Cyclization to Lactam:** The  $\alpha$ -Boc-protected D-lysine is then induced to cyclize to form the corresponding seven-membered lactam ring. This intramolecular condensation is often facilitated by activating the carboxylic acid group, for example, by converting it to an active ester.

Step 2: Reduction of the Lactam to **(R)-tert-Butyl azepan-3-ylcarbamate**

- **O-Alkylation to Imido Ester:** The N-Boc-protected 3-aminolactam is converted to its corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.
- **Hydrogenation:** The resulting imido ester is then hydrogenated to yield the final product, **(R)-tert-Butyl azepan-3-ylcarbamate**. This reduction is carried out under mild conditions (e.g., 5 bar  $H_2$ , room temperature) using a standard hydrogenation catalyst such as 5% Platinum on carbon (Pt/C).[2][3]

## Applications in Drug Development

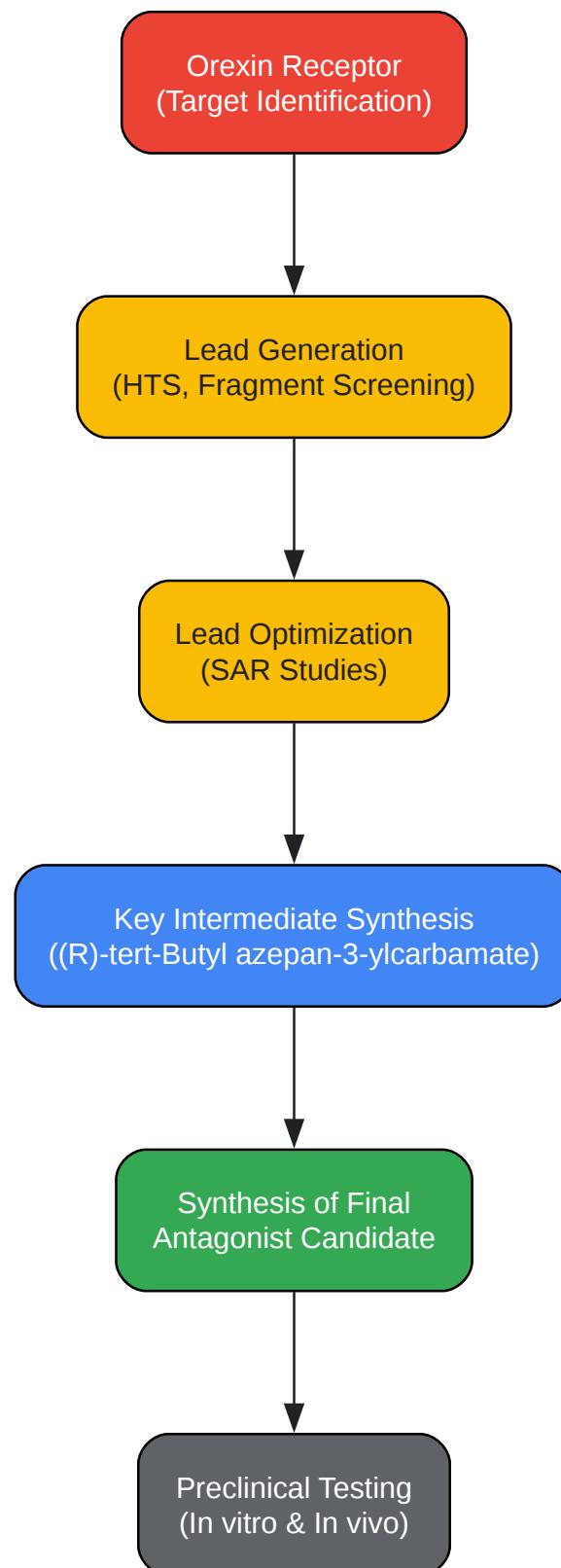
**(R)-tert-Butyl azepan-3-ylcarbamate** serves as a crucial building block in the synthesis of several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor antagonists.<sup>[7]</sup>

### Role as an Intermediate in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways and a promising target for the treatment of certain cancers and autoimmune diseases.<sup>[8][9]</sup> **(R)-tert-Butyl azepan-3-ylcarbamate** provides the chiral azepane core, which is a common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is depicted below.



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